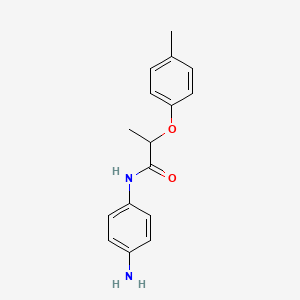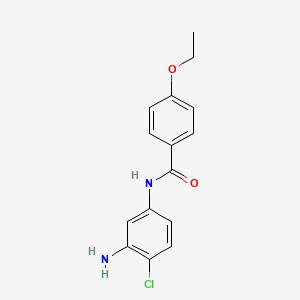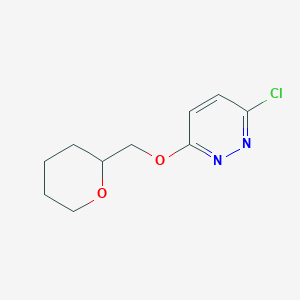
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” is a chemical compound with the formula C₁₀H₁₃ClN₂O₂ .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a tetrahydro-2H-pyran-2-ylmethoxy group .Physical And Chemical Properties Analysis
The molecular formula of “3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” is C₁₀H₁₃ClN₂O₂ . The molecular weight is 228.678 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Applications in Corrosion Inhibition and Material Protection
The chemical compound 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine has been primarily investigated for its protective qualities against material corrosion, particularly in industrial settings. For instance, some derivatives of 3-chloropyridazine, closely related to the compound , have been tested for their capabilities in protecting mild steel surfaces and inhibiting corrosion in acidic environments. Experimental findings suggest that these compounds, upon increasing their concentration, can significantly enhance the efficiency of corrosion inhibition. The compounds function as mixed-type inhibitors, meaning they effectively mitigate both oxidative and reductive reactions that contribute to the corrosion process. The formation of pseudo-capacitive protective films on metal surfaces has also been observed, indicating a tangible barrier against corrosion. These observations are further supported by computational studies, including density functional theory and Monte Carlo simulations, which corroborate the experimental results and provide deeper insights into the molecular behavior of these pyridazine derivatives as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Contributions in Synthetic Chemistry
In the realm of synthetic chemistry, the compound and its analogs have exhibited potential in forming complex molecular structures through domino reactions. These reactions, involving dihydroheterocycles, lead to the creation of tetracyclic skeletons and other notable structures, showcasing the versatility of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in synthetic applications. The synthesis processes and the resulting compounds are deemed significant due to their potential chemical and pharmacological properties (Giomi & Cecchi, 2003).
Implications in Medicinal Chemistry
Furthermore, certain pyridazine analogs, which are structurally related to the compound of interest, have demonstrated considerable importance in medicinal chemistry. These compounds have undergone extensive structural analysis, including density functional theory calculations, Hirshfeld surface studies, and energy frameworks, to understand their interaction energies and molecular packing strength. Such comprehensive analyses shed light on the potential pharmaceutical applications of these compounds, as their interaction patterns, energy profiles, and structural conformations play crucial roles in determining their biological activities and therapeutic efficacies (Sallam et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-6-(oxan-2-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-4-5-10(13-12-9)15-7-8-3-1-2-6-14-8/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCMVAAMYBGXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



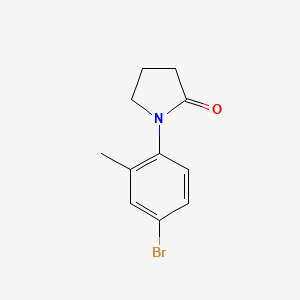

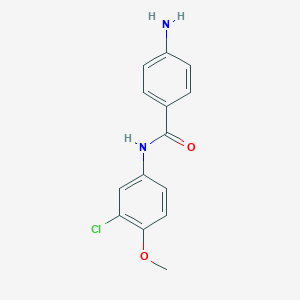
amine](/img/structure/B3072181.png)
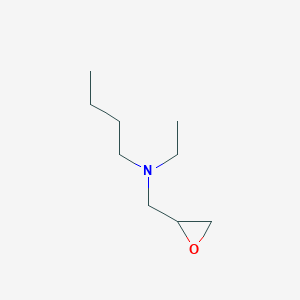


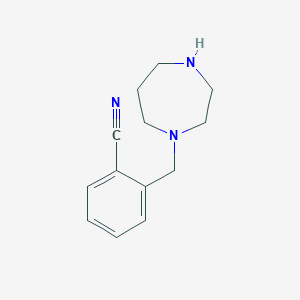
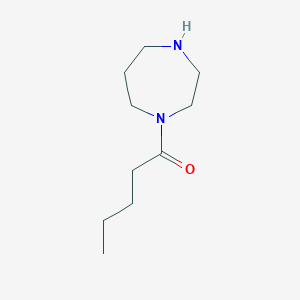
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)

